An In-Depth Technical Guide to the Physicochemical Properties of Potassium 4-Nitrobenzoate
An In-Depth Technical Guide to the Physicochemical Properties of Potassium 4-Nitrobenzoate
This guide provides a comprehensive overview of the core physicochemical properties of potassium 4-nitrobenzoate, a compound of significant interest to researchers, scientists, and professionals in drug development. By synthesizing established data with insights into experimental methodologies, this document serves as a critical resource for understanding and utilizing this compound in a scientific setting.
Introduction: The Scientific Context of Potassium 4-Nitrobenzoate
Potassium 4-nitrobenzoate (K-4NB) is the potassium salt of 4-nitrobenzoic acid. Its utility in various scientific domains, including as an intermediate in the synthesis of dyes and pharmaceuticals, necessitates a thorough understanding of its fundamental physicochemical characteristics.[1] The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic and, consequently, the physical and chemical properties of the molecule, making it a subject of interest for structure-activity relationship (SAR) studies. This guide delves into the structural, thermal, spectroscopic, and solubility properties of K-4NB, providing both reported data and the experimental frameworks required for their validation.
Molecular and Structural Properties
A foundational understanding of a compound's behavior begins with its molecular and crystal structure. These properties dictate its interactions at the molecular level and influence its macroscopic characteristics.
Molecular Identity
The fundamental identifiers for potassium 4-nitrobenzoate are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | Potassium 4-nitrobenzoate | [2] |
| CAS Number | 15922-01-7 | [2] |
| Molecular Formula | C₇H₄KNO₄ | [2] |
| Molecular Weight | 205.21 g/mol | [2] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)[O-])[O-].[K+] | [2] |
| InChI Key | MKBKSBKMELRIKB-UHFFFAOYSA-M | [2] |
Crystal Structure
In contrast, the crystal structure of the parent compound, 4-nitrobenzoic acid, has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC).[1] This information can serve as a useful reference for understanding the geometry of the 4-nitrobenzoate anion.
The following protocol outlines the standard procedure for determining the crystal structure of a compound like potassium 4-nitrobenzoate.
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Crystal Growth: High-quality single crystals are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion techniques. The choice of solvent is critical and would be determined through solubility screening.
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Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.
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Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.
Thermal Properties
The thermal stability of a compound is a critical parameter, particularly for applications involving heating or for assessing its shelf-life and potential hazards.
Melting Point
An experimentally confirmed melting point for potassium 4-nitrobenzoate is not consistently reported in the literature. Commercial suppliers often describe it as a white to orange or green powder or crystal.[3] The melting point of the parent 4-nitrobenzoic acid is well-established at 237 °C.[4] It is anticipated that the salt would have a significantly higher decomposition temperature.
Thermal Decomposition
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Sample Preparation: A small, accurately weighed sample of potassium 4-nitrobenzoate is placed in an appropriate TGA/DSC pan (e.g., aluminum or alumina).
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Instrument Setup: The TGA/DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative decomposition. A temperature program is set, typically a linear heating rate (e.g., 10 °C/min) over a defined temperature range.
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Data Acquisition and Analysis: The instrument records the sample weight (TGA) and heat flow (DSC) as a function of temperature. The resulting curves are analyzed to determine the onset of decomposition, temperatures of maximum weight loss, and the enthalpy of decomposition.
Spectroscopic Properties
Spectroscopic techniques are indispensable for the structural elucidation and characterization of chemical compounds.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule. For potassium 4-nitrobenzoate, the key characteristic peaks would be associated with the carboxylate and nitro functional groups. The symmetric and asymmetric stretching vibrations of the nitro group are expected to appear in the regions of 1350-1300 cm⁻¹ and 1550-1500 cm⁻¹, respectively. The carboxylate group (COO⁻) will exhibit strong asymmetric and symmetric stretching bands, typically around 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 4-nitrobenzoate anion is expected to exhibit strong absorption in the UV region due to the presence of the aromatic ring and the nitro group, which acts as a chromophore.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. For potassium 4-nitrobenzoate in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆), the ¹H NMR spectrum would show signals corresponding to the aromatic protons. The ¹³C NMR spectrum would reveal the chemical shifts of the carbon atoms in the benzene ring and the carboxylate group.
Solubility and Acidity
The solubility of a compound in various solvents is a critical parameter for its application in solution-phase reactions, formulations, and purification processes.
Solubility Profile
Quantitative solubility data for potassium 4-nitrobenzoate in a range of solvents is not extensively reported. As a salt, it is expected to be soluble in polar solvents like water. One source indicates that after a reaction, water is added to dissolve the potassium 4-nitrobenzoate, suggesting good aqueous solubility. The solubility in organic solvents is likely to be lower. A systematic study of its solubility in common laboratory solvents such as water, ethanol, methanol, and acetone at various temperatures would be highly valuable.
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Equilibrium Method: An excess amount of potassium 4-nitrobenzoate is added to a known volume of the solvent in a sealed container.
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Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached.
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Quantification: The saturated solution is filtered to remove the undissolved solid, and the concentration of the dissolved solute is determined by a suitable analytical method, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.
Acidity and pKa
The acidity of the parent compound, 4-nitrobenzoic acid, is a key determinant of the properties of its potassium salt. The pKa of 4-nitrobenzoic acid is approximately 3.41 in water.[4] The presence of the electron-withdrawing nitro group at the para position stabilizes the conjugate base (4-nitrobenzoate anion), making 4-nitrobenzoic acid a stronger acid than benzoic acid (pKa ≈ 4.2). This lower pKa indicates that in aqueous solutions with a pH above ~5, the compound will exist almost entirely as the 4-nitrobenzoate anion.
Conclusion and Future Directions
This technical guide has synthesized the available physicochemical data for potassium 4-nitrobenzoate and outlined the standard experimental protocols for the determination of key properties. While fundamental molecular and spectroscopic information is available, there remain significant opportunities for further research, particularly in the areas of:
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Single-crystal X-ray diffraction to elucidate the solid-state structure.
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Comprehensive thermal analysis (TGA/DSC) to determine its thermal stability and decomposition kinetics.
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Quantitative solubility studies in a range of pharmaceutically and industrially relevant solvents.
The generation of this data will undoubtedly facilitate the expanded application of potassium 4-nitrobenzoate in drug development, materials science, and synthetic chemistry.
References
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SciELO. (2024). ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. Retrieved January 14, 2026, from [Link]
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LookChem. (n.d.). Cas 122-04-3,4-Nitrobenzoyl chloride. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). Benzoic acid, 4-nitro-, potassium salt (1:1). Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). 4-Nitrobenzoic Acid. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). WO2015193768A1 - Aryl fused lactams as ezh2 modulators.
- Google Patents. (n.d.). TWI679203B - Processes for preparing antiviral compounds.
- Google Patents. (n.d.). WO2014097041A1 - Aryl and heteroaryl fused lactams.
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Wikipedia. (n.d.). 4-Nitrobenzoic acid. Retrieved January 14, 2026, from [Link]
